2-(2-Chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole
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Overview
Description
2-(2-Chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a 2-(2-chloro-6-fluoro-benzylsulfanylmethyl) group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus trichloride.
Formation of 2-(2-chloro-6-fluoro-benzylsulfanylmethyl) intermediate: The 2-chloro-6-fluorobenzyl chloride is then reacted with a thiol compound, such as thiourea, under basic conditions to form the corresponding sulfanylmethyl intermediate.
Cyclization to form this compound: The sulfanylmethyl intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the final benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form fused ring systems with other heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under basic conditions.
Cyclization: Acidic conditions using reagents like hydrochloric acid or sulfuric acid are employed for cyclization reactions.
Major Products Formed
Substitution Products: Substituted benzimidazole derivatives with various functional groups such as azides, thiocyanates, and amines.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the sulfanylmethyl group.
Cyclization Products: Fused heterocyclic compounds with enhanced biological activities.
Scientific Research Applications
2-(2-Chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzylamine: Another intermediate used in the synthesis of various benzimidazole derivatives.
2-Chloro-6-fluorobenzaldehyde: A related compound used in the synthesis of heterocyclic compounds.
Uniqueness
2-(2-Chloro-6-fluoro-benzylsulfanylmethyl)-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse chemical modifications . Additionally, the sulfanylmethyl group contributes to its ability to form stable complexes with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2S/c16-11-4-3-5-12(17)10(11)8-20-9-15-18-13-6-1-2-7-14(13)19-15/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETOTOCTRBUZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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